2-Ethylthiacyclohexane
Description
2-Ethylthiacyclohexane is a sulfur-containing heterocyclic compound featuring a cyclohexane ring with an ethyl substituent and a thioether (sulfur) functional group. Thiacyclohexanes are typically studied for their unique electronic and steric properties, which influence reactivity and applications in catalysis or pharmaceuticals. However, specific data on this compound’s synthesis, stability, or applications remain absent in the provided sources.
Properties
CAS No. |
1613-52-1 |
|---|---|
Molecular Formula |
C7H14S |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
2-ethylthiane |
InChI |
InChI=1S/C7H14S/c1-2-7-5-3-4-6-8-7/h7H,2-6H2,1H3 |
InChI Key |
GYIFZSXJAVPBLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylthiacyclohexane can be achieved through various methods. One common approach involves the cyclization of 2-ethyl-1,6-hexanedithiol under acidic conditions . The reaction typically requires a strong acid catalyst such as hydrochloric acid or sulfuric acid and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 2-Ethylthiacyclohexane may involve the continuous flow synthesis method, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent and high-yield production of the compound. The reaction conditions are optimized to achieve maximum efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylthiacyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like to convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur, where the sulfur atom in the ring is replaced by other nucleophiles such as or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiacyclohexane derivatives.
Scientific Research Applications
2-Ethylthiacyclohexane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds. It is also utilized in the study of sulfur chemistry and heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethylthiacyclohexane involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with various biological molecules, leading to the modulation of their activity. This interaction can affect enzyme function , protein structure , and cell signaling pathways , ultimately influencing various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural and functional analogs of 2-Ethylthiacyclohexane based on the provided evidence:
2-Ethylhexanoic Acid
- Structure: A branched-chain carboxylic acid (C₈H₁₆O₂) with an ethyl group at the 2-position of the hexanoic acid backbone .
- Synthesis : Produced via N-hydroxyphthalimide-catalyzed oxidation of 2-ethylhexanal under oxygen, achieving high yields (90–95%) .
- Applications: Widely used in polymer stabilization, corrosion inhibitors, and as a precursor for metal carboxylates (e.g., cobalt or zinc 2-ethylhexanoate) .
Ethylcyclohexanol Derivatives
- Examples: 2-Ethylcyclohexanol (cis/trans mixture, C₈H₁₆O): A secondary alcohol with a molecular weight of 128.21 g/mol. Used in fragrances and as an intermediate in organic synthesis . Ethyl 2-(4-Oxocyclohexyl)acetate (C₁₀H₁₆O₃): An ester derivative with a ketone-functionalized cyclohexane ring. Applications include pharmaceutical intermediates and specialty polymers .
- Physical Properties : Liquid at room temperature, with boiling points ranging from 180–220°C depending on substituents .
2-Cyclohexylethylamine
- Structure : A primary amine (C₈H₁₇N) with a cyclohexyl group attached to an ethylamine chain .
- Applications : Utilized in agrochemicals and as a building block for drug candidates (e.g., kinase inhibitors) .
- Synthesis : Typically prepared via reductive amination of cyclohexanecarboxaldehyde or Grignard reactions .
Data Table: Comparative Analysis of Ethyl-Substituted Cyclohexane Derivatives
Key Research Findings and Contrasts
- Reactivity: 2-Ethylhexanoic acid exhibits high reactivity in esterification and salt formation due to its carboxylic acid group, whereas ethylcyclohexanol derivatives are more suited for nucleophilic substitutions or oxidations . Cyclohexylethylamine’s primary amine group enables participation in Schiff base formation or amidation reactions, contrasting with the sulfur-based reactivity of thiacyclohexanes .
- Thermal Stability: 2-Ethylhexanoic acid derivatives (e.g., metal carboxylates) demonstrate superior thermal stability compared to ethylcyclohexanol esters, which may decompose at elevated temperatures .
- Environmental Impact: 2-Ethylhexanoic acid has moderate environmental persistence, while amine derivatives like cyclohexylethylamine may exhibit higher toxicity to aquatic organisms .
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